molecular formula C23H23ClF3NO3 B7745325 3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745325
M. Wt: 453.9 g/mol
InChI Key: KMRIFKUWLNEKFK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Properties

IUPAC Name

3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF3NO3/c1-3-11-28(12-4-2)13-16-18(29)10-9-15-20(30)19(14-7-5-6-8-17(14)24)22(23(25,26)27)31-21(15)16/h5-10,29H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRIFKUWLNEKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate ketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dipropylamino Group: The dipropylamino group can be introduced through a nucleophilic substitution reaction using dipropylamine and a suitable leaving group.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Trifluoromethylation: Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates.

Major Products

Scientific Research Applications

3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Chromen-4-ones: Compounds with similar chromen-4-one cores and trifluoromethyl groups.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.

    Dipropylamino Derivatives: Compounds with similar dipropylamino groups.

Uniqueness

3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenyl and dipropylamino groups contribute to its potential biological activities .

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